Pravastatin 1,1,3,3-Tetramethylbutylamine

Analytical Chemistry Quality Control Pharmaceutical Analysis

Ensure compendial compliance for Pravastatin Sodium assays with the official USP Reference Standard. Substituting the common sodium salt introduces systematic error due to molecular weight differences (553.78 vs 446.51 g/mol). - Pharmacopoeial Compliance: Explicitly required by USP monographs for Pravastatin Sodium Tablets; essential for regulatory submissions. - Analytical Accuracy: Defined conversion factor (446.51/553.78) enables precise quantitation; high certified purity (>99% HPLC) ensures robust calibration. - Method Robustness: Stable, crystalline, non-hygroscopic salt ideal for HPLC system suitability and stability-indicating method validation per ICH Q2(R1).

Molecular Formula C31H55NO7
Molecular Weight 553.781
CAS No. 151006-14-3
Cat. No. B564565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePravastatin 1,1,3,3-Tetramethylbutylamine
CAS151006-14-3
Synonyms[1S-[1α(βS*,δS*),2α,6α,8β(R*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoate 2,4,4-Trimethyl-2-pentanamine; 
Molecular FormulaC31H55NO7
Molecular Weight553.781
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N
InChIInChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
InChIKeyRKFLVBHCVKWNON-IYNICTALSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 200 mg / 400 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Standard


Pravastatin 1,1,3,3-Tetramethylbutylamine (CAS 151006-14-3), also known as the tert-octylamine salt of pravastatin or RMS-431 [1], is a stoichiometric salt formed between the HMG-CoA reductase inhibitor pravastatin and 2,4,4-trimethylpentan-2-amine (tert-octylamine) [2]. Unlike the therapeutically administered pravastatin sodium salt, this compound is predominantly employed as a certified reference standard (CRS) for analytical method development, calibration, and system suitability testing in quality control (QC) laboratories, as stipulated by major pharmacopoeias including the United States Pharmacopeia (USP) [3]. Its defined crystalline structure, confirmed via X-ray diffraction [1], underpins its utility as a stable, high-purity benchmark for the accurate quantitation of pravastatin in pharmaceutical formulations.

USP compendial reference standard for pravastatin sodium assay
Requires molar conversion factor to sodium salt basis
Organic-solvent soluble salt for chromatographic standard preparation

Pravastatin 1,1,3,3-Tetramethylbutylamine: Non-Interchangeable with Sodium Salt


Substituting Pravastatin 1,1,3,3-Tetramethylbutylamine with the more common pravastatin sodium salt (CAS 81131-70-6) or the free acid (CAS 81093-37-0) is analytically invalid. The molecular weight of the tert-octylamine salt (553.78 g/mol) differs significantly from the sodium salt (446.51 g/mol) and the free acid (424.53 g/mol) . Consequently, equal masses of these compounds contain different molar amounts of the active pravastatin moiety, directly impacting the accuracy of quantitative assays. Pharmacopoeial monographs, such as the USP assay for pravastatin sodium tablets, explicitly require the use of the 1,1,3,3-Tetramethylbutylamine reference standard, providing a mandatory conversion factor (446.51/553.78) to translate measurements back to the sodium salt basis [1]. Using any other form without precise molar correction introduces systematic error and fails to meet regulatory compliance standards for method validation and batch release.

  • Molecular weight mismatch Different molar pravastatin content per mass unit versus sodium salt may cause systematic assay bias.
  • USP compendial non-compliance Only this salt is designated as the reference standard; sodium salt is the analyte, not a substitute.

Pravastatin 1,1,3,3-Tetramethylbutylamine: Key Analytical Differences


USP Reference Standard vs. Sodium Salt

The United States Pharmacopeia (USP) monograph for Pravastatin Sodium Tablets designates USP Pravastatin 1,1,3,3-Tetramethylbutylamine RS as the required reference standard for the Assay procedure [1]. The monograph mandates a specific conversion factor to relate the measured standard to the analyte: the concentration of the standard solution must be expressed as pravastatin sodium using a conversion factor of 446.51/553.78, which corresponds to the molecular weight ratio of the sodium salt to the tert-octylamine salt [1]. This explicit instruction confirms that while pravastatin sodium is the active pharmaceutical ingredient (API), the tert-octylamine salt is the preferred and compendially recognized form for analytical reference, eliminating the sodium salt or free acid as valid substitutes in this regulatory context.

Regulatory Designation
Head-to-head
USP-mandated reference standard vs. sodium salt analyte
Defines compendial method fit
Molar conversion factor 446.51/553.78
Analytical Chemistry Quality Control Pharmaceutical Analysis Pharmacopoeial Compliance

Single Crystal Structure vs. Polymorphic Sodium Salt

The single-crystal X-ray structure of the tert-octylamine salt of pravastatin (designated RMS-431) has been solved and published [1]. This provides a definitive, atomic-resolution 3D model of the compound's solid-state packing. In contrast, while pravastatin sodium is known to exist in numerous polymorphic forms (at least 11 identified: Forms A, C, D, E, F, G, H, H1, I, J, K), its solid-state landscape is complex and prone to phase transitions under standard stability conditions, with most forms converting to Form E at 40°C/75% RH [2]. The unambiguous and well-defined crystalline structure of the tert-octylamine salt offers a singular, reproducible solid-state reference point, avoiding the polymorphic ambiguity and potential batch-to-batch variability inherent to the sodium salt.

Crystal Structure
Cross-study comparable
Single defined X-ray crystal structure (RMS-431)
Invariant solid-state reference
Sodium salt exhibits ≥11 polymorphs
Solid-State Chemistry Crystallography Polymorph Identification Structural Biology

Certified High Purity vs. Technical Grade

Commercially available reference standards of Pravastatin 1,1,3,3-Tetramethylbutylamine are certified with high, method-specific purity values suitable for primary analytical use. For instance, a pharmacopoeial-grade reference standard from the National Institutes for Food and Drug Control (NIFDC, China) is certified at 99.6% purity by HPLC and 99.8% by UV spectrophotometry [1]. In contrast, technical or research-grade pravastatin sodium salts are often supplied with lower, less rigorously defined purity specifications (e.g., ≥98% by general HPLC) and may contain unspecified related substances or degradation products . This quantified difference in certified purity and the associated traceability documentation is critical for laboratories performing validated analytical methods.

Certified Purity
Cross-study comparable
99.6% (HPLC), 99.8% (UV)
Certified high-purity benchmark
vs. typical research-grade ≥98%
Analytical Reference Materials HPLC Analysis Method Validation Purity Determination

Solubility in Organic Solvents vs. Sodium Salt

The aqueous solubility profile of the tert-octylamine salt diverges markedly from the freely water-soluble sodium salt. Pravastatin sodium exhibits a reported aqueous solubility of 100 mg/mL to 300 mg/mL [1]. Conversely, Pravastatin 1,1,3,3-Tetramethylbutylamine is described as soluble in organic solvents like DMSO and methanol but only slightly soluble in water . This shift from high aqueous solubility to organic solvent solubility is a direct consequence of replacing the sodium counterion with the lipophilic tert-octylamine moiety. This property dictates that analytical stock solutions must be prepared in organic solvents (e.g., methanol, as specified in USP monographs [2]), a requirement that differs from the aqueous diluent compatibility of the sodium salt.

Solubility Profile
Cross-study comparable
Soluble in DMSO, methanol; slightly soluble in water
Dictates organic diluent preparation
Sodium salt is freely water-soluble (>100 mg/mL)
Pre-formulation Physicochemical Characterization Solubility Sample Preparation

pH-Dependent Stability and Sample Handling

The stability of pravastatin salts is highly dependent on the salt form and the solution pH. Studies on the sodium salt demonstrate rapid degradation via lactonization and oxidation at low pH (<3) [1]. While the specific pH-stability profile of the isolated 1,1,3,3-tetramethylbutylamine salt is not directly published in the same detail, its established role as a stable reference standard for HPLC [2] suggests it is handled under controlled pH conditions (e.g., neutral organic solvent) to avoid the acid-catalyzed degradation pathways that plague the sodium salt. This is a critical class-level inference: the salt's utility as a standard is predicated on its ability to remain chemically intact under assay conditions where the sodium salt API may be unstable, thereby serving as a more reliable benchmark for system suitability.

pH Stability
Class-level inference
Stable under neutral/organic HPLC conditions
Preferred for robust system suitability
Sodium salt degrades rapidly at low pH
Drug Stability Degradation Pathways Analytical Method Robustness Forced Degradation Studies

Pravastatin 1,1,3,3-Tetramethylbutylamine Application Scenarios


USP Monograph Compliance for Release Testing

This compound is the official USP Reference Standard for the assay of Pravastatin Sodium Tablets. QC laboratories in the pharmaceutical industry must procure this specific salt to comply with the USP monograph [1]. It is used to prepare standard solutions for HPLC and UV assays, with a defined conversion factor (446.51/553.78) applied to calculate pravastatin sodium content. Using any other form is a deviation from the compendial method and is not acceptable for regulatory submissions.

HPLC Calibration and System Suitability

Analytical development and QC groups use Pravastatin 1,1,3,3-Tetramethylbutylamine to prepare calibration curves and perform system suitability checks for validated HPLC methods. Its high certified purity (e.g., 99.6% by HPLC [2]) ensures accurate and reproducible quantitation of pravastatin in drug substances and products. The use of a stable, well-characterized salt form is a cornerstone of method robustness, as outlined in ICH Q2(R1) guidelines for validation of analytical procedures.

Stability-Indicating Method Development

During the development of stability-indicating methods, this compound serves as a stable reference marker against which degradation products are measured. While pravastatin sodium is known to degrade under acidic conditions [3], the tert-octylamine salt's stability profile makes it suitable for preparing standard solutions used to quantify the remaining API and to ensure the method can resolve the parent compound from its degradants, a key requirement for method validation.

Solid-State Characterization and Polymorph Screening

Given that its single-crystal X-ray structure is definitively known [4], Pravastatin 1,1,3,3-Tetramethylbutylamine can serve as a crystalline standard in solid-state characterization studies (e.g., PXRD, ssNMR). Researchers studying the complex polymorphism of pravastatin sodium [5] may use this well-defined salt as a reference point for calibrating instruments or developing analytical methods for solid form identification and quantification, as it lacks the polymorphic ambiguity of the sodium salt.

Application
Selection Property
Validation Focus
USP Release Testing
Compendial reference standard
Molar conversion to sodium salt basis
HPLC Calibration & System Suitability
Certified high purity (method-specific)
Accuracy and linearity per ICH Q2(R1)
Stability-Indicating Method Development
Stable salt form
Resolution from degradation products
Solid-State Characterization
Defined single-crystal structure
Polymorph screening and PXRD calibration

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